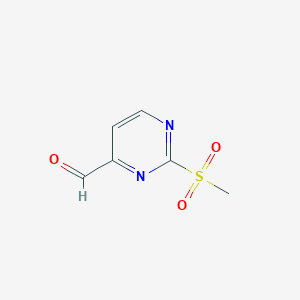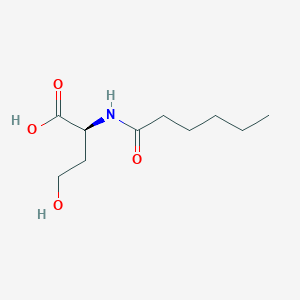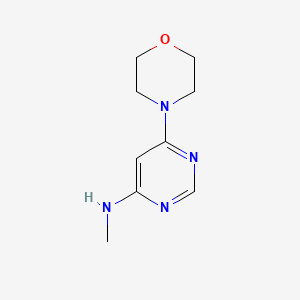
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride
Übersicht
Beschreibung
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride (also known as AFTIPD) is a trifluoromethylated imidazole-based compound that has been studied for its potential applications in biochemistry and medicine. AFTIPD is a small molecule that can be synthesized from commercially available reagents and is used as a probe for studying a variety of biochemical and physiological processes. It has been used in research to study the effects of protein-protein interactions, as well as to investigate the effects of various drugs on biological systems. AFTIPD has also been used to study the effects of various environmental and dietary factors on biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound and its analogs participate in various synthesis and reaction pathways, creating a range of derivatives. For instance, reactions with nucleophiles and 1,3-binucleophiles can lead to the formation of acyclic and heterocyclic derivatives, including pyrroles, imidazolones, and thiazolones, which are significant in synthesizing compounds with potential biological activities (Sokolov & Aksinenko, 2010).
Ionic Liquids and Hydroxylic Compounds
- The compound's derivatives, such as 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, have been synthesized to produce ionic liquids with varied basicity. These ionic liquids exhibit properties like low glass transition temperatures and high conductivity, making them suitable for various industrial applications (Shevchenko et al., 2017).
Trifluoromethyl Transfer Agents
- Analogous compounds like 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole are crucial in the development of trifluoromethyl transfer agents. These agents are integral in introducing trifluoromethyl groups into organic molecules, a key step in synthesizing many pharmaceuticals and agrochemicals (Eisenberger et al., 2012).
Antifungal and Anticancer Agents
- Derivatives like benzimidazoles and isoxazoles have been synthesized starting from compounds containing the imidazole moiety and evaluated for their antifungal and anticancer activities. These studies highlight the potential use of such derivatives in developing new therapeutic agents (Rashid, Husain, & Mishra, 2012).
Corrosion Inhibitors
- Imidazolium-based compounds derived from similar chemical structures have been studied as corrosion inhibitors for metals, showcasing their potential in protecting industrial materials from corrosive environments (Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017).
Wirkmechanismus
Target of Action
It is known that this compound is used in organic synthesis and serves as a pharmaceutical intermediate .
Mode of Action
It is known to be used as a basic reagent and catalyst in certain organic reactions , suggesting it may interact with other compounds to facilitate chemical transformations.
Pharmacokinetics
Its solubility in water and many organic solvents such as alcohols and ethers suggests it may have good bioavailability.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to be used in certain organic reactions as a basic reagent and catalyst , suggesting that the pH of the environment could influence its efficacy.
Eigenschaften
IUPAC Name |
3-amino-1,1,1-trifluoro-2-(1-methylimidazol-2-yl)propan-2-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O.2ClH/c1-13-3-2-12-5(13)6(14,4-11)7(8,9)10;;/h2-3,14H,4,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEZCTNCRYMADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(CN)(C(F)(F)F)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-1,1,1-trifluoro-2-(1-methyl-1H-imidazol-2-yl)propan-2-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-Chloro-2-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1371928.png)

![[(1S,3R,6S,8R,11S,15R,16R)-7,7,11,16-Tetramethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1371930.png)


